(2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
Overview
Description
The compound (2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide is a complex organic molecule that features a benzoxazole ring, a furan ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halide.
Formation of the Prop-2-enamide Group: The prop-2-enamide group is formed through a condensation reaction between a furan-2-yl aldehyde and an amine, followed by dehydration.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the prop-2-enamide derivative using a carbamothioylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione.
Reduction: Corresponding amine.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
(2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
- (2E)-N-{[4-(5-propyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
Uniqueness
(2E)-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: is unique due to the presence of the ethyl group on the benzoxazole ring, which may confer distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
(E)-N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-15-5-11-20-19(14-15)25-22(29-20)16-6-8-17(9-7-16)24-23(30)26-21(27)12-10-18-4-3-13-28-18/h3-14H,2H2,1H3,(H2,24,26,27,30)/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQPTEIQOZELAK-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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